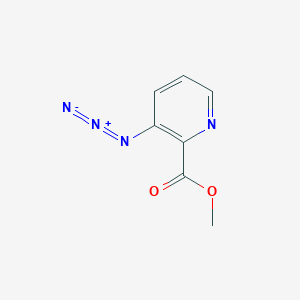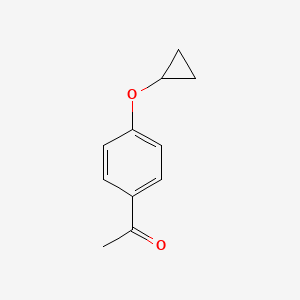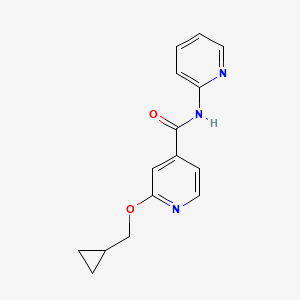![molecular formula C12H18N4O B2682522 2,2-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2195877-19-9](/img/structure/B2682522.png)
2,2-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one is a synthetic organic compound that features a unique structure combining a pyrimidine ring, an azetidine ring, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a pyrimidine derivative reacts with the azetidine intermediate.
Introduction of the Ketone Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2,2-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the azetidine ring provides steric hindrance that can influence binding affinity and specificity. The ketone group can participate in nucleophilic addition reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-1-{3-[(pyridin-2-yl)amino]azetidin-1-yl}propan-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,2-dimethyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one: Similar structure but with the amino group attached to the 4-position of the pyrimidine ring.
Uniqueness
2,2-dimethyl-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one is unique due to the specific positioning of the pyrimidine ring and the azetidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-12(2,3)10(17)16-7-9(8-16)15-11-13-5-4-6-14-11/h4-6,9H,7-8H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZZHIOULBWIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopentyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2682441.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2682443.png)


![2-(Trifluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B2682448.png)
![N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2682449.png)

![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)
![3-phenyl-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2682455.png)
![Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2682456.png)


